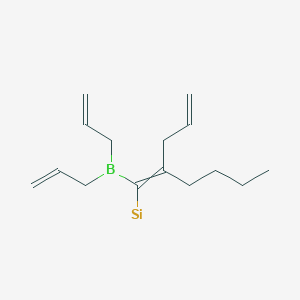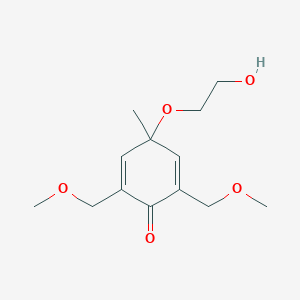
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is a synthetic organic compound with a complex structure It is characterized by the presence of hydroxyethoxy, methoxymethyl, and methyl groups attached to a cyclohexa-2,5-dien-1-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the reaction of a suitable precursor with hydroxyethoxy and methoxymethyl groups under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyethoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one involves its role as a photoinitiator. Upon exposure to light, the compound absorbs photons and undergoes homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by reacting with monomers, leading to the formation of polymers . The molecular targets and pathways involved include the activation of specific bonds within the compound, resulting in the generation of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another photoinitiator with similar applications in polymerization.
2-Hydroxy-4-methoxyacetophenone: Used in similar contexts but with different reactivity and properties.
Uniqueness
4-(2-Hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure, which provides distinct reactivity and efficiency as a photoinitiator. Its combination of hydroxyethoxy and methoxymethyl groups enhances its solubility and compatibility with various monomers, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
941282-88-8 |
|---|---|
Fórmula molecular |
C13H20O5 |
Peso molecular |
256.29 g/mol |
Nombre IUPAC |
4-(2-hydroxyethoxy)-2,6-bis(methoxymethyl)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H20O5/c1-13(18-5-4-14)6-10(8-16-2)12(15)11(7-13)9-17-3/h6-7,14H,4-5,8-9H2,1-3H3 |
Clave InChI |
VTQCARCIYSLZSW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(=O)C(=C1)COC)COC)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


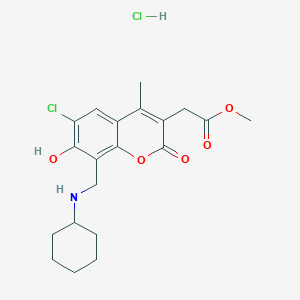
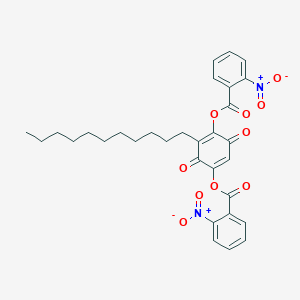
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)
![N,4-Dimethyl-8-[(pentan-3-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B12619716.png)
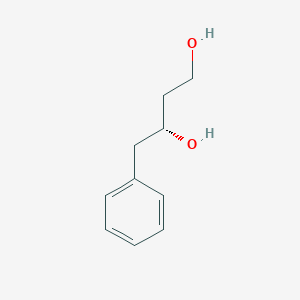
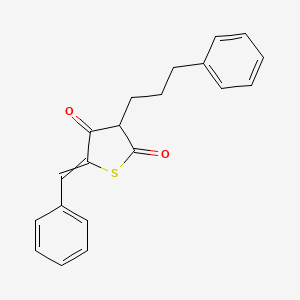
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![(11S,12R,16S)-14-(2,5-dichlorophenyl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12619742.png)
![1,3-Bis[3-(ethylamino)propyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12619753.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
![1-[4-(Methanesulfinyl)phenyl]piperazine](/img/structure/B12619763.png)
![N-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucyl-L-phenylalanine](/img/structure/B12619769.png)
